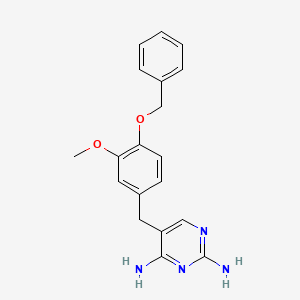![molecular formula C8H13ClO2 B12916566 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol CAS No. 62870-38-6](/img/structure/B12916566.png)
4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a chemical compound with the molecular formula C8H13ClO2 It is a member of the cyclopenta[b]furan family, characterized by a fused ring structure that includes a furan ring and a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves the chloromethylation of hexahydro-2H-cyclopenta[b]furan-2-ol. This reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-2H-cyclopenta[b]furan-2-ol: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-(Hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-ol: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2H-Cyclopenta[b]furan-2-one: A ketone derivative with different chemical properties and reactivity.
Uniqueness
4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol is unique due to its chloromethyl group, which provides a site for further chemical modification. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new therapeutic agents.
Propiedades
Número CAS |
62870-38-6 |
|---|---|
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
4-(chloromethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol |
InChI |
InChI=1S/C8H13ClO2/c9-4-5-1-2-7-6(5)3-8(10)11-7/h5-8,10H,1-4H2 |
Clave InChI |
UWFSXQGXTIZDSM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1CCl)CC(O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


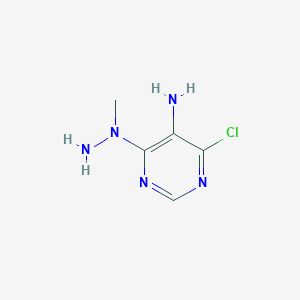
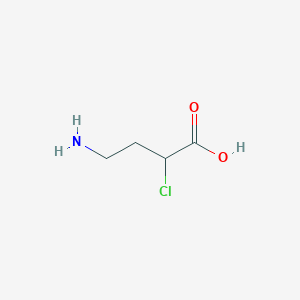
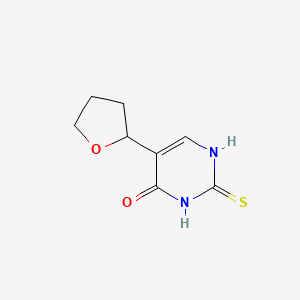


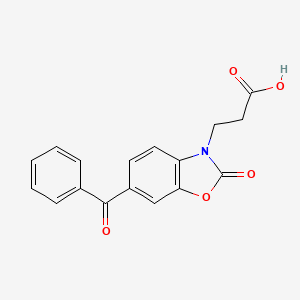
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)





